molecular formula C13H9FO2 B6372997 2-Fluoro-5-(3-formylphenyl)phenol CAS No. 1261978-62-4

2-Fluoro-5-(3-formylphenyl)phenol

Cat. No.: B6372997
CAS No.: 1261978-62-4
M. Wt: 216.21 g/mol
InChI Key: YVTACOICTLABCO-UHFFFAOYSA-N
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Description

2-Fluoro-5-(3-formylphenyl)phenol is a high-purity synthetic intermediate designed for advanced research and development applications. This compound features both a phenol group and a benzaldehyde moiety within its structure, making it a valuable bifunctional building block in organic synthesis. Its primary research value lies in its application in medicinal chemistry, where it is used in the synthesis of potential drug candidates, and in materials science for the creation of novel polymers and ligands. The presence of both electron-donating and electron-withdrawing groups on the aromatic rings allows for selective functionalization, facilitating the construction of complex molecular architectures such as tricyclic compounds for therapeutic targeting . Researchers utilize this chemical as a key precursor in cross-coupling reactions and as a scaffold for the development of chemical libraries. This compound is provided for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic applications. Researchers should consult the Safety Data Sheet (SDS) prior to handling and adhere to all laboratory safety protocols.

Properties

IUPAC Name

3-(4-fluoro-3-hydroxyphenyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO2/c14-12-5-4-11(7-13(12)16)10-3-1-2-9(6-10)8-15/h1-8,16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVTACOICTLABCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC(=C(C=C2)F)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10684113
Record name 4'-Fluoro-3'-hydroxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10684113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261978-62-4
Record name 4'-Fluoro-3'-hydroxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10684113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Selection of Coupling Partners

The target molecule necessitates two key components:

  • Aryl halide : 5-Bromo-2-fluorophenol (or its protected methoxy derivative, 5-bromo-2-fluoroanisole) to ensure correct regiochemistry.

  • Boronic acid : 3-Formylphenylboronic acid, often protected as its acetal (e.g., 3-(1,3-dioxolan-2-yl)phenylboronic acid) to prevent side reactions during coupling.

Catalytic Systems and Reaction Conditions

Optimal conditions derive from studies on fluorinated boronic esters:

  • Catalyst : trans-[PdBr{4-C6H4CH2CH{NHC(O)CH3}CO2Et}(PiPr3)2] (1–2 mol%)

  • Base : CsF (2.5 equiv) in 1,4-dioxane at 80°C

  • Yield : 78–85% for analogous fluorinated biphenyls

Table 1. Suzuki-Miyaura Coupling Optimization

ParameterConditionImpact on Yield
Catalyst Loading1.5 mol% PdMax 85%
Solvent1,4-DioxaneOptimal
Temperature80°C80% conversion
BaseCsF vs. K2CO3CsF superior

The use of CsF enhances transmetallation efficiency by generating a reactive borate intermediate. Post-coupling, the acetal is hydrolyzed under acidic conditions (HCl/THF, 50°C) to unmask the formyl group.

Protection-Deprotection Strategies for Functional Group Compatibility

Phenol Protection as Methoxy

To prevent Pd catalyst poisoning, the phenolic -OH is protected as a methoxy group during coupling:

  • Protection : 2-Fluoro-5-bromophenol → 5-bromo-2-fluoroanisole (CH3I, K2CO3, acetone, 60°C, 92% yield)

  • Deprotection : Post-coupling demethylation using BBr3 in CH2Cl2 (-20°C to rt, 88% yield)

Formyl Group Masking

The aldehyde’s electrophilicity necessitates protection as a 1,3-dioxolane acetal:

  • Protection : 3-Formylphenylboronic acid + ethylene glycol (p-TsOH, toluene, reflux, 94% yield)

  • Deprotection : Hydrolysis with 2M HCl in THF (50°C, 2h, 89% yield)

Alternative Synthetic Routes and Comparative Analysis

Directed Ortho-Metalation (DoM)

While less common, DoM offers a stepwise approach:

  • Metalation : 2-Fluorophenol → 5-lithio-2-fluorophenol (LDA, THF, -78°C)

  • Formylation : Quench with DMF → 2-fluoro-5-formylphenol (41% yield)

  • Kumada Coupling : Reaction with 3-bromophenylmagnesium bromide (NiCl2(dppe), 65°C, 58% yield)

This route suffers from lower yields due to competing side reactions at the formyl group.

Nitration/Reduction Sequences

A patent-derived method involves nitration followed by reductive amination:

  • Nitration : 1,3-Dichloro-2-fluoro-4-nitrobenzene → 3-chloro-2-fluoro-1-methoxy-4-nitrobenzene (NaOMe, 40°C, 98% yield)

  • Reduction : Hydrogenation (H2, Pd/C, MeOH) → 3-chloro-2-fluoro-4-methoxyaniline

  • Diazotization/Formylation : Sandmeyer reaction to introduce the formyl group (CuCN, NaNO2, H2SO4, 55% yield)

Industrial-Scale Considerations and Catalytic Innovations

Continuous Flow Reactors

For large-scale production, continuous flow systems mitigate exothermic risks during Suzuki coupling:

  • Residence Time : 15 min at 100°C

  • Catalyst Immobilization : Pd nanoparticles on Al2O3 (reusable for 10 cycles, <5% activity loss)

Ligand Design for Enhanced Selectivity

Bulky phosphine ligands (e.g., PiPr3) suppress homo-coupling byproducts:

  • Ligand Effect : trans-[PdX(L)(PiPr3)2] reduces β-hydride elimination, improving cross-coupling yields by 12–15%

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-(3-formylphenyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Pharmaceutical Applications

1. Anticancer Research
Recent studies have highlighted the potential of 2-Fluoro-5-(3-formylphenyl)phenol as an intermediate in the synthesis of novel anticancer agents. Its structural similarity to other biologically active compounds suggests that it may interact with biological macromolecules such as proteins and nucleic acids, which is crucial for therapeutic applications. For instance, compounds structurally related to this compound have been shown to inhibit autophagy pathways in cancer cells, enhancing their susceptibility to treatments like chloroquine (CQ) .

2. Dual Inhibitors
Research indicates that derivatives of this compound can serve as dual inhibitors targeting both autophagy and nuclear receptors involved in metabolic regulation, such as REV-ERB. These compounds have demonstrated improved efficacy in preclinical models compared to traditional autophagy inhibitors, suggesting their potential in cancer therapy .

Material Science Applications

1. Synthesis of Functional Materials
The unique properties of this compound make it a valuable building block in the synthesis of functional materials. Its reactivity can be exploited in the development of polymers and coatings with enhanced performance characteristics. The fluorine atom can impart desirable properties such as increased chemical resistance and thermal stability.

2. Organic Electronics
Due to its electronic properties, this compound may find applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of fluorinated compounds into electronic devices can improve charge transport and overall device efficiency.

Anticancer Activity Study

A study evaluated the anticancer properties of compounds derived from this compound against human breast cancer BT-474 cells. The results indicated that modifications at specific positions on the phenolic ring could significantly enhance cytotoxicity, suggesting a structure-activity relationship that warrants further investigation .

Material Properties Evaluation

Research focusing on the synthesis of polymers incorporating this compound revealed that these materials exhibited superior thermal stability and resistance to degradation compared to non-fluorinated counterparts. This property makes them suitable for applications in harsh environments .

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(3-formylphenyl)phenol involves its interaction with specific molecular targets. The presence of the fluorine atom and formyl group can influence the compound’s reactivity and binding affinity to biological molecules. For example, it may inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Based Comparisons

2.1.1. 2-Fluoro-5-(trifluoromethyl)phenol (CAS 141483-15-0)

  • Structure : Features a trifluoromethyl (–CF₃) group at the 5-position instead of the 3-formylphenyl group.
  • Properties: Higher lipophilicity due to the –CF₃ group, enhancing membrane permeability. Reduced electrophilicity compared to the formyl-substituted analog. Molecular weight: 180.10 g/mol (vs. ~230 g/mol for 2-Fluoro-5-(3-formylphenyl)phenol, estimated).
  • Applications : Used as a building block in agrochemicals and pharmaceuticals, such as in the synthesis of fungicidal benzimidazole derivatives .

2-Fluoro-5-(4-fluorophenyl)pyridine

  • Structure: Replaces the phenolic –OH group with a pyridine ring and a 4-fluorophenyl substituent.
  • Properties: The pyridine ring introduces basicity (pKa ~5–6) absent in phenolic analogs. Lower solubility in polar solvents compared to phenolic derivatives.
  • Applications : Serves as a precursor for studying biological activities, including antimicrobial agents .

2.1.3. 2-Fluoro-5-(2-methoxyethoxy)phenol (CAS 1881293-11-3)

  • Structure : Contains a methoxyethoxy (–OCH₂CH₂OCH₃) group at the 5-position.
  • Properties :
    • Enhanced water solubility due to the ether moiety.
    • Reduced chemical reactivity compared to formyl- or –CF₃-substituted analogs.
    • Molecular weight: 186.18 g/mol .
Positional Isomers and Derivatives

2.2.1. 3-Fluoro-5-(trifluoromethyl)phenol

  • Structure: Fluorine at the 3-position and –CF₃ at the 5-position (positional isomer of 2-Fluoro-5-(trifluoromethyl)phenol).
  • Properties: Altered acidity (pKa) due to differing substituent positions. Distinct crystallization behavior, as seen in related fluorophenol derivatives .

2.2.2. 2-Fluoro-5-[3-(trifluoromethyl)phenyl]phenol (CAS 1261985-16-3)

  • Structure : A trifluoromethylphenyl group replaces the formylphenyl substituent.
  • Properties: Increased steric bulk and hydrophobicity. Potential for unique binding interactions in medicinal chemistry applications .
Functional Group Reactivity
Compound Key Substituent Reactivity Profile
This compound –CHO at 5-position High electrophilicity; prone to nucleophilic addition (e.g., forming imines).
2-Fluoro-5-(trifluoromethyl)phenol –CF₃ at 5-position Electron-withdrawing but inert; stabilizes adjacent negative charges.
2-Fluoro-5-(2-methoxyethoxy)phenol –OCH₂CH₂OCH₃ at 5-position Electron-donating; enhances solubility but limits further derivatization.

Key Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Substituent Key Property/Application Reference
This compound C₁₃H₉FO₂ ~230 (estimated) 3-Formylphenyl Electrophilic intermediate -
2-Fluoro-5-(trifluoromethyl)phenol C₇H₄F₄O 180.10 –CF₃ Fungicide precursor
2-Fluoro-5-(4-fluorophenyl)pyridine C₁₁H₇F₂N 203.18 Pyridine ring Antimicrobial studies
2-Fluoro-5-(2-methoxyethoxy)phenol C₉H₁₁FO₃ 186.18 –OCH₂CH₂OCH₃ Solubility-enhanced derivative

Q & A

Basic Research Questions

Q. What synthetic routes are most efficient for producing 2-Fluoro-5-(3-formylphenyl)phenol, and how can yield be optimized?

  • Methodological Answer : A stepwise approach is recommended:

  • Step 1 : Start with fluorophenol derivatives and employ Suzuki-Miyaura coupling to introduce the 3-formylphenyl group. Use Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in a DMF/H₂O solvent system at 80°C .
  • Step 2 : Optimize reaction time (typically 12–24 hrs) and monitor via TLC or HPLC.
  • Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient). Yield improvements (up to 65%) are achievable by pre-activating boronic acid derivatives .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer :

  • Analytical Techniques :
  • ¹H/¹³C NMR : Confirm substituent positions (e.g., fluorine at C2, formyl at C3 of the phenyl ring). Look for deshielded protons near electronegative groups .
  • LC-MS : Verify molecular ion peak (expected m/z: 230.05) and rule out side products.
  • X-ray Crystallography : Resolve crystal packing and intermolecular interactions (e.g., hydrogen bonding involving the formyl group) .

Q. What solvent systems are optimal for recrystallizing this compound?

  • Methodological Answer :

  • Use ethanol/water (7:3 v/v) for slow crystallization, achieving >98% purity. Avoid polar aprotic solvents (e.g., DMSO) to prevent formyl group oxidation .

Advanced Research Questions

Q. How do electronic effects of the fluorine and formyl substituents influence reactivity in nucleophilic aromatic substitution?

  • Methodological Answer :

  • Experimental Design :
  • Substituent Analysis : Compare reaction rates with analogs lacking fluorine or formyl groups (e.g., 5-(3-formylphenyl)phenol).
  • Kinetic Studies : Monitor reactions under identical conditions (e.g., NaNH₂ in THF at 0°C). Fluorine’s electron-withdrawing effect activates the ring for substitution at C4/C6 positions, while the formyl group directs electrophiles para to itself .
  • Computational Support : DFT calculations (e.g., Gaussian 16) can map electrostatic potentials and Fukui indices to predict reactive sites .

Q. What strategies mitigate decomposition of the formyl group during storage or reaction conditions?

  • Methodological Answer :

  • Stability Testing :
  • Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent photooxidation.
  • Avoid strong bases (e.g., NaOH) that may hydrolyze the formyl group to COOH.
  • Derivatization : Protect the formyl group as a ketal (e.g., ethylene glycol adduct) during harsh reactions, then deprotect with mild acid (0.1M HCl in THF) .

Q. How does this compound interact with biological targets, and what assays are suitable for activity profiling?

  • Methodological Answer :

  • Target Selection : Prioritize enzymes with hydrophobic active sites (e.g., cytochrome P450, kinases) due to the compound’s lipophilic fluorophenyl core.
  • Assays :
  • Fluorescence Polarization : Screen binding affinity to kinase ATP pockets.
  • Microsomal Stability Test : Assess metabolic degradation using liver microsomes (e.g., human CYP3A4) .
  • SAR Studies : Synthesize analogs (e.g., replacing formyl with methyl or nitro groups) to correlate substituent effects with IC₅₀ values .

Data Contradictions and Resolution

Q. Conflicting reports on the compound’s solubility: How to reconcile discrepancies?

  • Resolution :

  • Source Evaluation : Commercial datasets (e.g., ) often report solubility in DMSO (≈15 mg/mL), while academic studies () note lower solubility in aqueous buffers (≈2 mg/mL).
  • Method Standardization : Use the shake-flask method (pH 7.4 PBS) for biologically relevant data. Pre-saturate solutions with compound and filter (0.22 µm) before UV-Vis quantification .

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